2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an ethanimidamide group with an additional hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to further reactions to introduce the ethanimidamide group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Quercetin: A flavonoid with similar hydroxyl groups on the phenyl ring.
Catechins: Found in tea, with antioxidant properties.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
Uniqueness
2-(3,4-dihydroxyphenyl)-N’-hydroxyethanimidamide is unique due to the presence of the ethanimidamide group, which provides additional reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10) |
InChI Key |
FYNZTLIVLZYLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)O)O |
Origin of Product |
United States |
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